Ethyl 2-(3-methylphenoxy)-3-oxopropanoate
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Overview
Description
Ethyl 2-(3-methylphenoxy)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-methylphenoxy moiety and a 3-oxopropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methylphenoxy)-3-oxopropanoate can be achieved through several methods. One common approach involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . In this case, the starting materials would include 3-methylphenol and ethyl 3-bromopropanoate, which react under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methylphenoxy)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Ethyl 2-(3-methylphenoxy)-3-oxopropanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methylphenoxy)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methylphenoxy)-3-oxopropanoate: Similar structure but with a different position of the methyl group.
Ethyl 2-(2-methylphenoxy)-3-oxopropanoate: Another positional isomer with the methyl group at the ortho position.
Ethyl 2-(3-chlorophenoxy)-3-oxopropanoate: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
Ethyl 2-(3-methylphenoxy)-3-oxopropanoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the 3-methylphenoxy group can affect the compound’s steric and electronic properties, making it distinct from its isomers and analogs.
Properties
CAS No. |
66047-02-7 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 2-(3-methylphenoxy)-3-oxopropanoate |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(14)11(8-13)16-10-6-4-5-9(2)7-10/h4-8,11H,3H2,1-2H3 |
InChI Key |
XLALJSVTLORLGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=O)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
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